4-Amino-2-hydroxypyridine

Overview

Description

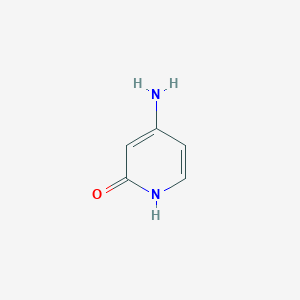

4-Amino-2-hydroxypyridine (CAS: 38767-72-5) is a heterocyclic compound with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol. Its structure features a pyridine ring substituted with an amino (-NH₂) group at the 4-position and a hydroxyl (-OH) group at the 2-position (SMILES: Nc1ccnc(O)c1) . Key physicochemical properties include:

- Melting Point: 206.5–208.5°C .

- Spectroscopic Data: IR spectroscopy would reveal characteristic N-H (asymmetric and symmetric stretching at ~3300–3479 cm⁻¹) and O-H (broad band ~3200–3600 cm⁻¹) stretches, though overlapping peaks may occur .

- Safety Profile: Classified as acutely toxic (H301: toxic if swallowed) and irritant (H315: skin irritation; H319: serious eye irritation) .

Mechanism of Action

Target of Action

4-Aminopyridin-2-ol, also known as 4-Amino-2-hydroxypyridine, is a compound that primarily targets voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells .

Mode of Action

The compound’s mode of action involves the inhibition of voltage-gated potassium channels . This inhibition results in the prolongation of action potentials and a heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

4-Aminopyridin-2-ol affects the neurotransmitter release pathway . It stimulates neurotransmitter release resulting from sustained plasma membrane depolarization and Ca2±influx from the extracellular space . In the absence of external Ca2+, 4-Aminopyridin-2-ol induces the exocytotic release of glutamate that is triggered by the sequestration of Ca2+ from intracellular stores .

Pharmacokinetics

It is known that the compound is used as a research tool in characterizing subtypes of the potassium channel

Result of Action

The result of 4-Aminopyridin-2-ol’s action is the enhancement of neuronal signaling . By prolonging action potentials and increasing the release of neurotransmitters, the compound facilitates improved communication between neurons . This can have significant implications for the treatment of neurological disorders .

Action Environment

The action of 4-Aminopyridin-2-ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the storage temperature . It is recommended to store the compound at room temperature

Biochemical Analysis

Biochemical Properties

4-Aminopyridin-2-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with voltage-gated potassium channels, inhibiting their activity. This inhibition leads to the prolongation of action potentials and enhanced neurotransmitter release . Additionally, 4-Aminopyridin-2-ol has been shown to interact with calcium channels, influencing calcium influx and intracellular calcium levels . These interactions are crucial for its role in modulating neuronal activity and synaptic transmission.

Cellular Effects

The effects of 4-Aminopyridin-2-ol on various types of cells and cellular processes are profound. In neurons, this compound enhances neurotransmitter release by blocking potassium channels and promoting calcium influx . This leads to increased synaptic transmission and improved neuronal communication. In non-neuronal cells, 4-Aminopyridin-2-ol has been shown to sequester intracellular calcium, triggering exocytosis and influencing cellular signaling pathways . Furthermore, this compound has been observed to protect oligodendrocyte precursor cells from glutamate toxicity, indicating its potential neuroprotective properties .

Molecular Mechanism

The molecular mechanism of action of 4-Aminopyridin-2-ol involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound prolongs action potentials and enhances neurotransmitter release . Additionally, 4-Aminopyridin-2-ol influences calcium homeostasis by promoting calcium influx through voltage-sensitive calcium channels and sequestering intracellular calcium . These actions result in increased synaptic transmission and modulation of cellular signaling pathways. The compound’s ability to stabilize myelin and oligodendrocyte precursor cells further contributes to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyridin-2-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 4-Aminopyridin-2-ol can improve gait performance in patients with cerebellar ataxia over extended periods . Additionally, the compound has been observed to reduce retinal neurodegeneration in models of optic neuritis and optic nerve crush over a two-year period . These findings suggest that 4-Aminopyridin-2-ol has stable and long-lasting effects on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 4-Aminopyridin-2-ol vary with different dosages in animal models. In studies involving acute seizures, the compound has been shown to reduce seizure-like events in a dose-dependent manner . Higher doses of 4-Aminopyridin-2-ol have been found to completely block seizure incidence, indicating its potential as an antiepileptic agent . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.

Metabolic Pathways

4-Aminopyridin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is known to influence glycolipid metabolism by affecting short-chain fatty acids and their associated pathways . Additionally, 4-Aminopyridin-2-ol may interact with enzymes involved in the tricarboxylic acid cycle and glycolysis, impacting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of 4-Aminopyridin-2-ol within cells and tissues involve interactions with specific transporters and binding proteins. The compound is known to be transported across cell membranes through voltage-gated potassium channels and calcium channels . Once inside the cell, 4-Aminopyridin-2-ol can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also dependent on its interactions with binding proteins and other biomolecules .

Subcellular Localization

The subcellular localization of 4-Aminopyridin-2-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can modulate cellular signaling pathways and gene expression . Additionally, 4-Aminopyridin-2-ol may interact with specific proteins and enzymes within these compartments, further influencing its activity and function.

Biological Activity

4-Amino-2-hydroxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies that highlight its potential applications.

Chemical Structure and Synthesis

This compound is a pyridine derivative characterized by the presence of an amino group at the fourth position and a hydroxyl group at the second position of the pyridine ring. The synthesis of this compound typically involves methods such as nucleophilic substitution or condensation reactions involving pyridine derivatives.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are some key findings regarding its biological activity:

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect has been attributed to its ability to modulate signaling pathways associated with inflammation .

- Anticancer Potential : Recent investigations have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds derived from this structure showed enhanced activity against melanoma cells, with IC50 values significantly lower than those of standard treatments .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound in various therapeutic contexts:

- Melanoma Treatment : A study designed novel derivatives of this compound that function as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. These derivatives exhibited two- to ten-fold increases in activity compared to existing treatments, demonstrating potential for treating hyperpigmentation disorders .

- Gastroprokinetic Agents : Another case study focused on the synthesis of related compounds that act as gastroprokinetic agents. The metabolites derived from these compounds were evaluated for their serotonin receptor binding affinity, revealing a promising profile for gastrointestinal applications .

Data Table: Biological Activity Summary

Scientific Research Applications

Pharmaceutical Development

4-AHP serves as a crucial building block in the synthesis of various pharmaceuticals, particularly for neurological disorders. Its ability to form hydrogen bonds facilitates interactions with biological targets.

Case Study: Neurological Drug Development

- Research Focus : Investigating the efficacy of 4-AHP derivatives in treating conditions like Alzheimer's disease.

- Findings : Certain derivatives exhibited improved binding affinity to neurotransmitter receptors, indicating potential for drug development .

Agricultural Chemistry

In agriculture, 4-AHP is used to synthesize agrochemicals that enhance crop protection and yield. This compound aids in developing pesticides and herbicides that are less harmful to the environment.

Data Table: Agrochemical Applications of 4-AHP

| Application Type | Description | Benefits |

|---|---|---|

| Pesticides | Used as an active ingredient in formulations | Effective against a range of pests |

| Herbicides | Synthesized for weed control | Reduces environmental impact compared to traditional chemicals |

Analytical Chemistry

4-AHP acts as a reagent in various analytical methods, particularly in detecting and quantifying metal ions in environmental samples. Its reactivity allows for the development of sensitive detection methods.

Example Application

- Methodology : Colorimetric assays using 4-AHP to detect heavy metals in water samples.

- Outcome : High sensitivity and specificity demonstrated in field tests .

Material Science

In material science, 4-AHP contributes to developing new materials such as polymers and coatings with enhanced thermal and chemical resistance.

Research Insight

- Study Focus : Investigating the incorporation of 4-AHP into polymer matrices.

- Results : Improved mechanical properties and thermal stability observed, making it suitable for industrial applications .

Biochemistry

Researchers utilize 4-AHP in biochemical assays to study enzyme activity and protein interactions. Its structural features allow it to impact metabolic pathways significantly.

Case Study: Enzyme Interaction Studies

- Objective : To understand how 4-AHP interacts with specific enzymes involved in metabolic processes.

- Results : The compound was found to inhibit certain enzymes, suggesting potential therapeutic applications .

Research indicates that 4-AHP exhibits notable biological activities, particularly as an antibacterial agent. Studies have shown its effectiveness against various bacterial strains, although further research is needed to confirm these effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Amino-2-hydroxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis routes for pyridine derivatives often involve cyclization reactions or functional group modifications. For example, 2-amino-4-hydroxypyrimidine derivatives (structurally analogous) are synthesized via nucleophilic substitution or condensation reactions using α,β-unsaturated ketones and nitriles under basic conditions . Optimization may include varying catalysts (e.g., KF for improved yield ) or temperature gradients to minimize side products. Characterization via NMR and LC-MS is critical to confirm purity and structure .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include solubility, stability, and thermodynamic parameters. Solubility can be tested in polar solvents (e.g., DMF, water) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis . Stability under varying pH and temperature conditions should be assessed via accelerated degradation studies. Thermodynamic data (e.g., enthalpy of formation) for pyridine analogs can be referenced from NIST Chemistry WebBook .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : NMR (¹H/¹³C) and FT-IR are standard for identifying functional groups and hydrogen-bonding interactions. For example, 2-aminopyridine derivatives exhibit characteristic NH₂ and OH stretches in IR (3200–3500 cm⁻¹) . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves crystal packing and tautomeric forms .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as electrophilic substitution or tautomerization. For instance, Gibbs free energy (ΔrG°) and enthalpy (ΔrH°) values from NIST validate computational predictions. Software like Gaussian or ORCA can simulate transition states and electron density maps to guide experimental design .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals . LC-MS/MS identifies byproducts, while kinetic studies (e.g., time-resolved spectroscopy) monitor intermediate formation . Cross-referencing with analogs like 4-amino-2-methylpyridine (thermodynamic data ) clarifies stability trends.

Q. How can researchers design experiments to study the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic functionalization (e.g., introducing halogens or methyl groups) and screening against biological targets. For example, pyridine derivatives with trifluoromethyl groups show enhanced bioactivity . Use in vitro assays (e.g., enzyme inhibition) and cell culture models (e.g., EC₅₀ determination ) to evaluate efficacy and toxicity.

Q. Methodological Notes

- Data Validation : Cross-check experimental results with databases like NIST and peer-reviewed synthesis protocols .

- Safety Protocols : Follow GHS guidelines for handling pyridine derivatives, including PPE and ventilation (see HNOC classifications in ).

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when formulating research questions .

Comparison with Similar Compounds

Below is a comparative analysis of 4-Amino-2-hydroxypyridine with structurally related pyridine derivatives, focusing on molecular properties, synthesis, and applications.

Structural and Physicochemical Comparison

*Calculated based on molecular formula. † describes analogues (e.g., compound 33) but lacks explicit data for 2-Amino-4-methylpyridine. § reports the crystal structure of 2-Amino-4-ethoxypyridine but omits thermal data.

Key Observations:

- Hydrogen Bonding: The hydroxyl group in this compound enhances intermolecular interactions, likely contributing to its higher melting point compared to methyl or ethoxy analogues .

Structure-Activity Relationships (SAR):

Properties

IUPAC Name |

4-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQVQYPJWLJRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959572 | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59315-45-6, 38767-72-5 | |

| Record name | 4-Amino-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.